molecular formula C21H21N3O4 B554450 Z-L-histidine benzyl ester CAS No. 20794-07-4

Z-L-histidine benzyl ester

Cat. No. B554450
CAS RN: 20794-07-4
M. Wt: 379.4 g/mol
InChI Key: NSUWDHSSVSZBJZ-IBGZPJMESA-N
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Description

Z-L-histidine benzyl ester is a biochemical used for proteomics research . It has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 . It is a mixture of τ-Bzl and π-Bzl isomers .


Synthesis Analysis

The synthesis of benzyl esters, such as Z-L-histidine benzyl ester, can be achieved through a direct esterification of alcohols catalyzed by TBAI via C (sp3)–H bond functionalization . This process is performed under mild and clean conditions, yielding a series of benzyl esters .


Molecular Structure Analysis

The molecular structure of Z-L-histidine benzyl ester comprises 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained from advanced spectroscopic techniques like infrared spectroscopy, mass spectrometry, and NMR .


Chemical Reactions Analysis

Esters, including Z-L-histidine benzyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a key reaction in organic synthesis .

Scientific Research Applications

Biomedical Applications Low-Molecular-Weight Hydrogels (LMWHs)

Z-L-histidine benzyl ester is utilized in the synthesis of LMWHs, which are materials with potential applications in various biomedical fields. These hydrogels are valued for their cost-effective preparation, easy functionalization, biocompatibility, low toxicity, and responsiveness to external stimuli, making them ideal for drug delivery systems and tissue engineering .

Bioimaging Two-Photon Nanoprobes

Research indicates that Z-His-OBzl can induce co-assembly with indocyanine green (ICG), a near-infrared cyanine dye, forming bioorganic two-photon nanoprobes. This application is significant in bioimaging, particularly for deep-tissue imaging and diagnostics .

Proteomics Research

Z-L-histidine benzyl ester is also a biochemical used in proteomics research. Proteomics involves the large-scale study of proteins, their structures, and functions. The compound’s role in this field could be related to protein synthesis or modification .

Controlled Drug Delivery

The amphiphilic and positively charged nature of Z-His-OBzl makes it suitable for controlled drug delivery applications. It can be used to create smart LMWHs that demonstrate responsiveness to external stimuli such as light, temperature, enzymes, or pH .

Synthetic Methodologies

Z-L-histidine benzyl ester may be involved in synthetic methodologies where its properties are harnessed to create complex molecules or materials with specific functions, potentially in the development of new pharmaceuticals or biomaterials .

Therapeutics Photo-Oxidation Enhanced Emission Mechanism

In therapeutic applications, Z-His-OBzl’s interaction with other compounds can lead to a photo-oxidation enhanced emission mechanism. This could be explored for therapeutic interventions that require precise activation by light or other external factors .

Future Directions

The future directions in the field of ester chemistry, including Z-L-histidine benzyl ester, involve the development of more efficient and environmentally friendly methods for ester synthesis . There is also a growing interest in the use of esters in the production of complex molecules such as paclitaxel, prunustatin A, and others .

properties

IUPAC Name

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWDHSSVSZBJZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426715
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-histidine benzyl ester

CAS RN

20794-07-4
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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